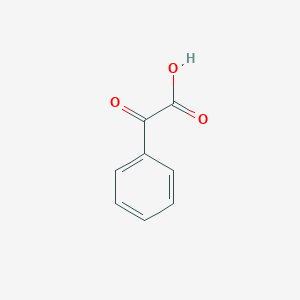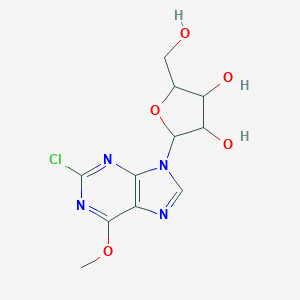
5'-O-Acetyladenosin
Übersicht
Beschreibung
5'-o-Acetyladenosine, also known as 5'-o-Acetyladenosine, is a useful research compound. Its molecular formula is C12H15N5O5 and its molecular weight is 309.28 g/mol. The purity is usually 95%.
The exact mass of the compound 5'-o-Acetyladenosine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91775. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5'-o-Acetyladenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-o-Acetyladenosine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organometallische Derivatisierung von Nukleosiden
Organometallische Derivatisierung ist eine Technik, die zur Verbesserung des therapeutischen Profils von Nukleosiden eingesetzt wird. 5'-O-Acetyladenosin kann zur Synthese von Platin(II)-N-heterocyclischen Carbenen verwendet werden. Diese Komplexe haben vielversprechende Ergebnisse gezeigt, um die biologische Aktivität von Medikamenten zu verbessern .
Synthese von metallisierten Adenosin-Komplexen
Die Verbindung dient als Vorläufer für die Synthese von metallisierten Adenosin-Komplexen mit einem entschützten Ribose-Rest. Dieser Prozess beinhaltet die Reaktion von this compound mit Platinverbindungen, um Komplexe mit potenziellen Anwendungen in der medizinischen Chemie zu erhalten .
Molekularer Abdruck
This compound kann im molekularen Abdruck verwendet werden, um Polymermaterialien zu erzeugen, die als künstliche Rezeptoren wirken. Diese Materialien werden voraussichtlich Anwendungen in der synthetischen Nachahmung von natürlichen Antikörpern haben, mit hoher Selektivität und Affinität für Substratmoleküle .
Hemmung von ATP-abhängigen Enzymen
Adenosinderivate wie this compound können ATP-abhängige Enzyme hemmen, die an der Zellsignalisierung beteiligt sind und verschiedene zelluläre Prozesse steuern. Diese Hemmung hat therapeutisches Potenzial zur Behandlung von Krankheiten wie Krebs, chronischen Entzündungen und Diabetes .
Entwicklung von Polymer-basierten Rezeptoren
Die Verbindung wird als Vorlage für die Entwicklung von Polymer-basierten Rezeptoren verwendet. Diese Rezeptoren sind so konzipiert, dass sie geeignete Inhibitoren von Proteinkinasen identifizieren und selektiv isolieren, die für die Behandlung verschiedener Krankheiten von entscheidender Bedeutung sind .
Untersuchung der Genregulation und biologischen Funktionen
This compound ist an der Untersuchung der Genregulation und biologischen Funktionen beteiligt, die mit der N-Acetyltransferase-Aktivität zusammenhängen. Diese Forschung hat Auswirkungen auf das Verständnis der Wirkmechanismen verschiedener zellulärer Prozesse .
Wirkmechanismus
Target of Action
5’-O-Acetyladenosine primarily targets the enzyme ribonucleotide reductase . This enzyme plays a crucial role in the synthesis of deoxyribonucleotides, which are the building blocks of DNA.
Mode of Action
5’-O-Acetyladenosine interacts with its target enzyme, ribonucleotide reductase, and is converted into adenosine monophosphate (AMP) . This conversion is a key step in the regulation of gene expression and protein synthesis.
Biochemical Pathways
The primary biochemical pathway affected by 5’-O-Acetyladenosine is the synthesis of guanosine and other pyrimidine nucleotides . By acting as a substrate for ribonucleotide reductase, 5’-O-Acetyladenosine influences the balance of nucleotides in the cell, which can have downstream effects on DNA replication and repair, RNA transcription, and protein synthesis.
Pharmacokinetics
It is known to be a labile nucleoside, meaning it is unstable and can be readily converted into other compounds . This could potentially impact its bioavailability and the duration of its action in the body.
Result of Action
The conversion of 5’-O-Acetyladenosine into AMP by ribonucleotide reductase results in the modulation of nucleotide balance within the cell . This can influence various cellular processes, including DNA replication and repair, RNA transcription, and protein synthesis. The exact molecular and cellular effects would depend on the specific cellular context and the presence of other signaling molecules.
Action Environment
The action, efficacy, and stability of 5’-O-Acetyladenosine can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can impact the stability of the compound and its interaction with ribonucleotide reductase . Additionally, the presence of other molecules in the cell can also affect the action of 5’-O-Acetyladenosine.
Biochemische Analyse
Biochemical Properties
5’-o-Acetyladenosine interacts with various enzymes and proteins in biochemical reactions. It is a substrate for the enzyme ribonucleotide reductase . The nature of these interactions involves the conversion of 5’-o-Acetyladenosine to adenosine, which is then further processed to adenosine monophosphate .
Cellular Effects
The effects of 5’-o-Acetyladenosine on cells and cellular processes are primarily related to its role in the synthesis of guanosine and other pyrimidine nucleotides . By serving as a substrate for ribonucleotide reductase, 5’-o-Acetyladenosine influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 5’-o-Acetyladenosine involves its conversion to adenosine by ribonucleotide reductase . This process involves binding interactions with the enzyme, leading to the activation of the enzyme and changes in gene expression related to the synthesis of guanosine and other pyrimidine nucleotides .
Metabolic Pathways
5’-o-Acetyladenosine is involved in the metabolic pathway that leads to the synthesis of guanosine and other pyrimidine nucleotides . It interacts with the enzyme ribonucleotide reductase in this process
Eigenschaften
IUPAC Name |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O5/c1-5(18)21-2-6-8(19)9(20)12(22-6)17-4-16-7-10(13)14-3-15-11(7)17/h3-4,6,8-9,12,19-20H,2H2,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIAANGDAQJRIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943952 | |
| Record name | 9-(5-O-Acetylpentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2140-25-2 | |
| Record name | Adenosine 5'-acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(5-O-Acetylpentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 5'-O-acetyladenosine used in the synthesis of adenosine 2',3'-cyclic phosphate?
A1: 5'-O-acetyladenosine is used as a starting material in the synthesis of adenosine 2',3'-cyclic phosphate because it allows for the selective phosphorylation of the 2' or 3' hydroxyl group. The 5'-hydroxyl group needs to be protected to prevent its reaction with the phosphorylating agent, 2-methylthio-4H-1,3,2-benzodioxaphosphorin 2-oxide (MTBO) []. The acetyl group is a suitable protecting group because it is labile under alkaline conditions, which are used to deprotect the 2',3'-cyclic phosphate after its formation.
Q2: What is the role of deuterium isotope effects on carbon-13 chemical shifts in studying 5'-O-acetyladenosine?
A2: Deuterium isotope effects (DIEs) on carbon-13 chemical shifts provide valuable information about hydrogen bonding interactions involving 5'-O-acetyladenosine and other nucleosides []. By substituting the imino hydrogens with deuterium, researchers can observe changes in the carbon-13 NMR spectra that reflect the strength and geometry of hydrogen bonds. This technique has been used to study the self-association of nucleosides and their interactions with complementary bases, providing insights into the structural basis of base pairing in nucleic acids.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


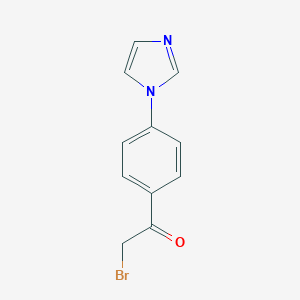
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B29349.png)
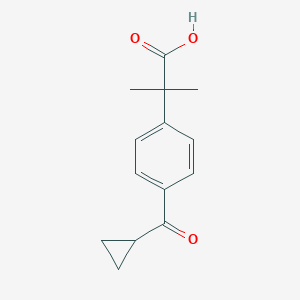
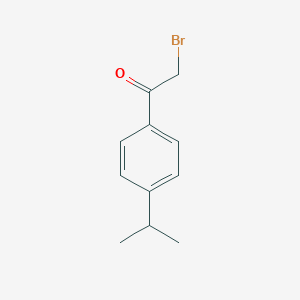
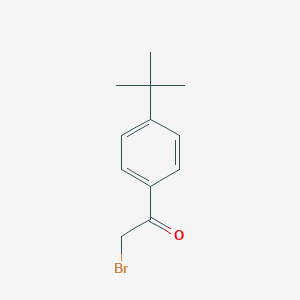
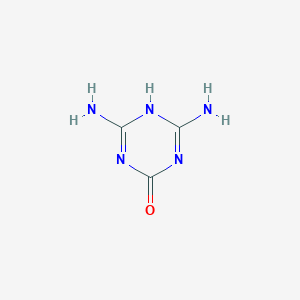
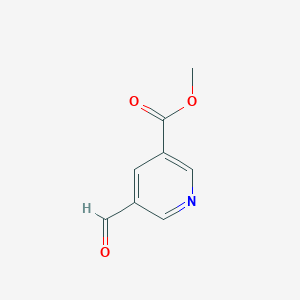

![1,2,3,4-Butanetetrol,1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]-2-pyrazinyl]-, (1R,2S,3R)-](/img/structure/B29378.png)


